Home > Products > Screening Compounds P105102 > 4-Bromomisonidazole
4-Bromomisonidazole - 83200-90-2

4-Bromomisonidazole

Catalog Number: EVT-1545932
CAS Number: 83200-90-2
Molecular Formula: C7H10BrN3O4
Molecular Weight: 280.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

4-Bromomisonidazole is synthesized from misonidazole through bromination processes. Misonidazole itself is a well-studied compound used primarily in radiopharmaceuticals for positron emission tomography (PET) imaging of hypoxic tumors. The classification of 4-bromomisonidazole falls under the category of nitroimidazoles, which are known for their biological activity, particularly in targeting hypoxic regions within tumors .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-bromomisonidazole typically involves the bromination of misonidazole. Two primary methods have been reported:

Technical Details

  • The typical yield from direct bromination is about 23%, with significant purification challenges due to the presence of isomers.
  • The purity of synthesized 4-bromomisonidazole can reach over 99% after appropriate chromatographic techniques.
Molecular Structure Analysis

Structure and Data

The molecular structure of 4-bromomisonidazole features a bromine atom substituted at the fourth position of the imidazole ring. The compound's molecular formula is C6H6BrN3O2C_6H_6BrN_3O_2, with a molecular weight of approximately 232.04 g/mol.

  • Key Structural Features:
    • Imidazole Ring: A five-membered ring containing two nitrogen atoms.
    • Nitro Group: Contributes to its biological activity.
    • Bromine Substitution: Alters the electronic properties and enhances lipophilicity compared to misonidazole.

Data

  • Melting Point: Approximately 130°C (exact values may vary based on synthesis).
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
Chemical Reactions Analysis

Reactions and Technical Details

4-Bromomisonidazole can undergo several chemical reactions characteristic of nitroimidazoles:

  1. Reduction Reactions: In hypoxic conditions, nitro groups can be reduced to amines, which may enhance the compound's biological activity.
  2. Electrophilic Substitution: The presence of the bromine atom allows for further substitution reactions, potentially leading to more complex derivatives.
  3. Photochemical Reactions: Under UV light, halogenated compounds can engage in photochemical transformations that may alter their pharmacological properties .
Mechanism of Action

Process and Data

The mechanism by which 4-bromomisonidazole exerts its effects primarily involves its selective accumulation in hypoxic tissues:

  • Upon entering hypoxic cells, the nitro group undergoes reduction to form reactive intermediates that can bind to cellular macromolecules, leading to cytotoxic effects.
  • This property makes it particularly useful for targeting tumor cells that are resistant to conventional therapies due to low oxygen levels.

Data

  • Accumulation Ratio: Studies indicate that nitroimidazoles can accumulate up to ten times more in hypoxic tissues compared to normoxic tissues, enhancing their effectiveness as imaging agents .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Odor: Generally odorless.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Chemical Properties

  • Reactivity: Reacts with reducing agents under hypoxic conditions.
  • Partition Coefficient: The log P value indicates higher lipophilicity compared to its parent compound misonidazole, affecting its biodistribution .
Applications

Scientific Uses

4-Bromomisonidazole has significant applications in medical research and clinical settings:

  1. Hypoxia Imaging: Used as a radiotracer in PET scans to visualize hypoxic regions within tumors, aiding in diagnosis and treatment planning.
  2. Cancer Therapy Research: Investigated for its potential role in enhancing the efficacy of radiotherapy by selectively targeting resistant tumor cells.
  3. Drug Development: Serves as a lead compound for developing new therapeutic agents aimed at improving outcomes in cancer treatment through targeted delivery mechanisms .
Introduction

Hypoxia in Solid Tumors: Pathophysiological Significance and Therapeutic Challenges

Hypoxia, defined as oxygen levels below 1–2%, is a hallmark of >90% of solid tumors, including pancreatic, breast, cervical, and head-and-neck cancers [2] [3]. This condition arises from aberrant vasculature, impaired blood flow, and high oxygen consumption by rapidly proliferating cancer cells. Tumor cells beyond 100–200 µm from functional blood vessels experience diffusion-limited (chronic) hypoxia, while perfusion-limited (acute/intermittent) hypoxia results from transient vessel collapse [2] [3].

Hypoxia drives malignant progression through multiple mechanisms:

  • Radioresistance: Hypoxic cells exhibit 2.5–3× greater resistance to ionizing radiation than normoxic cells. Oxygen is essential for radiation-induced DNA damage stabilization; its absence limits lethal free radical formation [8] [9].
  • Genetic Instability: Hypoxia induces reactive oxygen species (ROS), causing DNA double-strand breaks and impairing repair pathways (e.g., homologous recombination). This promotes oncogene activation and tumor heterogeneity [2] [5].
  • Metastatic Activation: Hypoxia-inducible factors (HIF-1α and HIF-2α) upregulate genes like VEGF and LOX, facilitating angiogenesis, epithelial-mesenchymal transition (EMT), and invasion [3] [5].

Table 1: Hypoxic Regions in Solid Tumors and Their Characteristics

Hypoxia TypeOxygen LevelKey FeaturesImpact on Therapy
Chronic (Diffusion-limited)<0.5%Sustained low oxygen; >100 µm from vesselsInduces HIF-2α; promotes genetic instability
Acute (Perfusion-limited)FluctuatingTransient vessel collapse; rapid cyclingActivates HIF-1α; enhances survival pathways
AnemicVariableReduced hemoglobin (therapy/tumor-induced)Exacerbates radioresistance

These pathophysiological features create a therapeutic challenge, necessitating agents that specifically target hypoxic cells [2] [9].

Role of Nitroimidazole Derivatives in Hypoxic Cell Detection and Radiosensitization

Nitroimidazoles are bioreductive prodrugs that exploit hypoxia-selective metabolism for both tumor detection and radiosensitization. Their mechanism involves:

  • Passive Diffusion: Entry into cells across concentration gradients.
  • Electron Reduction: In hypoxic cells, nitroimidazoles undergo enzymatic one-electron reduction to form reactive nitro radical anions (R-NO₂•⁻).
  • Oxygen Dependency: Under normoxia, radicals reoxidize to parent compounds ("futile cycle"). In hypoxia, further reduction generates cytotoxic products (e.g., nitroso, hydroxylamine) that bind macromolecules [1] [6] [8].

Misonidazole (1-(2-nitro-1-imidazolyl)-3-methoxypropan-2-ol) was the first clinically tested nitroimidazole radiosensitizer. It demonstrated:

  • Radiosensitization: Sensitizer enhancement ratio (SER) of 1.6–1.8 in preclinical models [8].
  • Hypoxia Detection: Accumulation in hypoxic tumor regions validated via autoradiography [4].However, limitations included:
  • Neurotoxicity: Dose-limiting peripheral neuropathy at cumulative doses >18 g/m² [1].
  • Pharmacokinetics: Slow clearance and high lipophilicity causing normal tissue exposure [1] [8].

Table 2: Key Nitroimidazole Radiosensitizers and Their Mechanisms

CompoundKey Structural FeaturePrimary ApplicationLimitations
Misonidazole2-nitroimidazoleRadiosensitization/hypoxia probeNeurotoxicity; slow clearance
Fluoroazomycin arabinoside (FAZA)2-nitroimidazole + arabinosePET imagingLower hypoxic specificity than FMISO
EF5Fluorinated side chainImmunofluorescence detectionRequires antibody-based detection
4-Bromomisonidazole4-bromo substitutionEnhanced hypoxia targetingPreclinical stage only

Rationale for 4-Bromomisonidazole Development: Structural and Functional Advantages Over Misonidazole

4-Bromomisonidazole (4-BrMiso) was engineered to optimize electron affinity and tumor retention. Its design incorporates a bromine atom at the C-4 position of misonidazole’s imidazole ring, conferring key advantages:

Structural Modifications:

  • Electron Affinity Enhancement: Bromine’s electron-withdrawing properties lower the energy of the lowest unoccupied molecular orbital (ELUMO), facilitating one-electron reduction in hypoxic cells [6]. Molecular orbital calculations confirmed a significantly reduced ELUMO versus misonidazole.
  • Retained Bioactivity: The 2-nitroimidazole core maintains hypoxia-specific bioreduction, while bromine amplifies reductive metabolism under low oxygen [4] [6].

Functional Improvements:

  • Enhanced Hypoxic Selectivity: In EMT-6 spheroids, [¹⁴C]-4-BrMiso accumulated 5× higher in hypoxic regions than in normoxic areas after 10 hours—surpassing misonidazole’s kinetics [4]. Autoradiography confirmed preferential binding to viable hypoxic cells bordering necrotic zones [4].
  • Improved Pharmacokinetics: In fibrosarcoma-bearing mice, 4-BrMiso achieved tumor-to-blood (1.19) and tumor-to-muscle (2.05) ratios at 60 minutes post-injection, exceeding non-brominated analogs [6].
  • Radiosensitization Efficacy: At 1 mM concentration, 4-BrMiso exhibited a sensitizer enhancement ratio (SER) of 1.65 in V79 cells—comparable to misonidazole (SER: 1.60) and its analog [¹⁸F]FPN (SER: 1.81) [6].

Table 3: Preclinical Comparison of 4-Bromomisonidazole and Misonidazole

Property4-BromomisonidazoleMisonidazoleFunctional Implication
ELUMOSignificantly reducedHigherEnhanced electron affinity; faster reduction
Tumor-to-Blood Ratio1.19 (60 min post-injection)0.79 (60 min post-injection)Improved target specificity
Sensitizer Enhancement Ratio (SER)1.65 (1 mM)1.60 (1 mM)Comparable radiosensitizing potency
Metabolite PolarityHigher polar metabolitesModerate polar metabolitesIncreased intracellular trapping in hypoxic cells

Despite promising preclinical data, 4-BrMiso’s tumor localization remained lower than [¹⁸F]FMISO in direct comparisons, suggesting that ELUMO reduction alone is insufficient for optimal biodistribution [6]. Future development requires structural refinements to balance electron affinity and pharmacokinetics.

Properties

CAS Number

83200-90-2

Product Name

4-Bromomisonidazole

IUPAC Name

1-(4-bromo-2-nitroimidazol-1-yl)-3-methoxypropan-2-ol

Molecular Formula

C7H10BrN3O4

Molecular Weight

280.08 g/mol

InChI

InChI=1S/C7H10BrN3O4/c1-15-4-5(12)2-10-3-6(8)9-7(10)11(13)14/h3,5,12H,2,4H2,1H3

InChI Key

LCTAABLXXZRHCO-UHFFFAOYSA-N

SMILES

COCC(CN1C=C(N=C1[N+](=O)[O-])Br)O

Synonyms

4-bromomisonidazole

Canonical SMILES

COCC(CN1C=C(N=C1[N+](=O)[O-])Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.